molecular formula C6H11NO2 B13243567 Methyl 4-amino-2-methylbut-2-enoate

Methyl 4-amino-2-methylbut-2-enoate

Cat. No.: B13243567
M. Wt: 129.16 g/mol
InChI Key: VOUQXKFPLUQLQW-HWKANZROSA-N
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Description

Methyl 4-amino-2-methylbut-2-enoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylbut-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and enzyme activities .

Biological Activity

Methyl 4-amino-2-methylbut-2-enoate, also known as Methyl (2E)-4-amino-2-methylbut-2-enoate, is an organic compound with the molecular formula C6_6H11_{11}NO2_2. Its unique structure, which includes an amino group and a methyl ester group, has garnered significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.

Structure and Reactivity

This compound features a double bond in the butenoate moiety, an amino group, and a methyl ester. This configuration allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution:

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAlkyl halidesPresence of a base

The amino group facilitates hydrogen bonding and electrostatic interactions with biological targets, potentially modulating various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that influence biological processes.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes. This interaction can affect cellular signaling pathways and enzyme activities. The compound has been studied for its potential to act as a precursor for biologically active compounds, making it relevant in drug discovery.

In Vitro Studies

Recent studies have focused on the inhibitory effects of this compound derivatives on key enzymes involved in antioxidant defense mechanisms. For instance, research examining the effects on glutathione reductase (GR) and glutathione S-transferase (GST) demonstrated significant inhibitory activity. The study isolated these enzymes from human erythrocytes and assessed their specific activities. Compounds derived from this compound were found to inhibit GR and GST more effectively than other derivatives tested .

Case Studies

  • Enzyme Inhibition : A recent study evaluated various derivatives of this compound for their inhibitory effects on GR and GST. The most potent inhibitors exhibited Ki values in the low micromolar range, indicating strong binding affinities .
  • Antioxidant Activity : Another investigation assessed the antioxidant potential of this compound through DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress .
  • Cell Culture Studies : In cell culture experiments, this compound was used as a non-ionic organic buffering agent within a pH range conducive to cellular growth (6–8.5). This application highlights its utility in biological research settings where pH stability is crucial .

Comparative Analysis with Similar Compounds

This compound can be compared to structurally similar compounds to highlight its unique properties:

Compound Key Features Biological Activity
Methyl 2-methylbut-2-enoateLacks amino groupLess reactive in biological systems
Ethyl 2-methylbut-2-enoateEthyl ester instead of methylSimilar reactivity but different solubility
Methyl 4-amino-benzoateAromatic structureDifferent enzyme interactions

The presence of both an amino group and a methyl ester group in this compound enhances its reactivity compared to its analogs, allowing for broader applications in medicinal chemistry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (E)-4-amino-2-methylbut-2-enoate

InChI

InChI=1S/C6H11NO2/c1-5(3-4-7)6(8)9-2/h3H,4,7H2,1-2H3/b5-3+

InChI Key

VOUQXKFPLUQLQW-HWKANZROSA-N

Isomeric SMILES

C/C(=C\CN)/C(=O)OC

Canonical SMILES

CC(=CCN)C(=O)OC

Origin of Product

United States

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